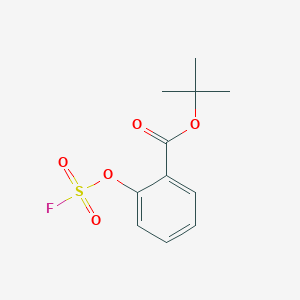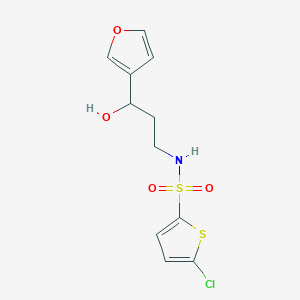
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, also known as NS1619, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to a class of chemicals known as potassium channel openers, which have been shown to have a variety of beneficial effects on the body.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Derivative Formation
- Arylsulfimide Polymers : The synthesis of derivatives of 4-nitro- and 4-amino-1,2-benzene-disulfonic acid, including compounds related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, is explored for developing arylsulfimide polymers (D′alelio, Giza, & Feigl, 1969).
2. Reactions in Aqueous Solutions
- Reactivity in Alkaline Conditions : Studies on 2-aminophenylsulfonylacetic acid and similar sulfones have been conducted to understand their reactivity and product formation in dilute sodium hydroxide solutions, which is relevant to understanding the behavior of compounds like 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid (Shaw & Miller, 1970).
3. Hydrogen Bond Studies
- Intramolecular Hydrogen Bonds : Research into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, which are structurally related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, provides insights into the formation of intra- and intermolecular hydrogen bonds in these types of compounds (Romero & Margarita, 2008).
4. Synthesis of Non-Natural Amino Acids
- Derivatives of Amino Acids : The synthesis of novel nonproteinogenic amino acids, including derivatives of 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid, highlights the potential of these compounds in creating new amino acid derivatives for various applications (Monteiro, Kołomańska, & Suárez, 2010).
5. Applications in Dyeing
- Acid Dyes in Solvents : Studies on the spectrophotometric properties and dyeing applications of acid dyes based on compounds structurally related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid provide insights into its potential use in the dyeing of natural and synthetic polymers (Hosseinnezhad, Khosravi, Gharanjig, & Moradian, 2017).
6. Pharmaceutical Intermediates
- Removal of Undesired Isomers : The use of sulfonation to remove undesired isomers in the synthesis of pharmaceutical intermediates, such as 4,4-Bis(4-fluorophenyl) butanoic acid, demonstrates a process relevant to handling similar compounds (Fan, 1990).
7. Synthesis of Indolizidines
- Preparation of Indolizidines : The synthesis of indolizidines using the dianion of 4-(phenylsulfonyl)butanoic acid (related to 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid) demonstrates its use in creating complex organic structures (Kiddle, Green, & Thompson, 1995).
8. Electrochemical Studies
- Radical Anion Behavior : Electrochemical reduction studies on aryl sulfones with strongly electron-withdrawing substituents provide insights into the radical anion behavior of related compounds, informing potential applications in electrochemistry (Pilard, Fourets, Simonet, Klein, & Peters, 2001).
Eigenschaften
IUPAC Name |
4-(4-methylsulfonyl-2-nitroanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-20(18,19)8-4-5-9(10(7-8)13(16)17)12-6-2-3-11(14)15/h4-5,7,12H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYQYWOSKUJJRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Methylsulfonyl)-2-nitrophenyl)amino)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2778807.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2778808.png)


![Tert-butyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2778814.png)




![3-(furan-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2778825.png)
![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate](/img/structure/B2778826.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778827.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)